molecular formula C7H4ClNO3 B13025016 6-Chloro-4-formylpicolinic acid

6-Chloro-4-formylpicolinic acid

Cat. No.: B13025016
M. Wt: 185.56 g/mol
InChI Key: QRUXLPGACJOLQY-UHFFFAOYSA-N
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Description

6-Chloro-4-formylpicolinic acid is an organic compound with the molecular formula C₇H₄ClNO₃ It is a derivative of picolinic acid, featuring a chlorine atom at the 6-position and a formyl group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-formylpicolinic acid typically involves the chlorination of picolinic acid derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-formylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 6-Chloro-4-carboxypicolinic acid.

    Reduction: 6-Chloro-4-hydroxymethylpicolinic acid.

    Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-formylpicolinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-formylpicolinic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A parent compound with a carboxylic acid group at the 2-position.

    6-Formylpicolinic acid: Similar structure but lacks the chlorine atom.

    6-Chloropicolinic acid: Similar structure but lacks the formyl group.

Uniqueness

6-Chloro-4-formylpicolinic acid is unique due to the presence of both the chlorine atom and the formyl group on the pyridine ring

Properties

Molecular Formula

C7H4ClNO3

Molecular Weight

185.56 g/mol

IUPAC Name

6-chloro-4-formylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H4ClNO3/c8-6-2-4(3-10)1-5(9-6)7(11)12/h1-3H,(H,11,12)

InChI Key

QRUXLPGACJOLQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Cl)C=O

Origin of Product

United States

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